5-Bromopyrimidine-2-carboxylic acid
Overview
Description
5-Bromopyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. It is used as an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .
Mechanism of Action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Action Environment
The action, efficacy, and stability of 5-Bromopyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . Its solubility is slightly soluble in water , which could influence its action and efficacy in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyrimidine-2-carboxylic acid can be synthesized through the bromination of pyrimidine followed by carboxylation. The typical synthetic route involves the following steps:
Bromination: Pyrimidine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, tetrahydrofuran).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Reduction: Alcohols, aldehydes.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
5-Bromopyrimidine-2-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Bromopyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
5-Chloropyrimidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.
5-Fluoropyrimidine-2-carboxylic acid: Contains a fluorine atom, leading to distinct chemical properties and uses.
5-Iodopyrimidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
5-bromopyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPTXUYKEDPXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586108 | |
Record name | 5-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-87-6 | |
Record name | 5-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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